2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its complex structure, which includes a pyridine ring, a pyrazole ring, and a triazoloquinazoline scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and eco-friendly. This method can significantly reduce reaction times and improve yields. The process involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the final condensation to yield the target compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products with different functional groups .
Scientific Research Applications
2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique triazoloquinazoline scaffold, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H11N7 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H11N7/c1-2-4-13-12(3-1)17-20-16(23-24(17)10-19-13)15-9-14(21-22-15)11-5-7-18-8-6-11/h1-10H,(H,21,22) |
InChI Key |
NVKKMPUIIVDQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=NC=C5 |
Origin of Product |
United States |
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